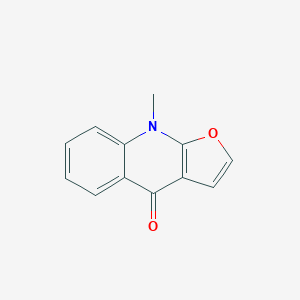

Isodictamnine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

9-methylfuro[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-13-10-5-3-2-4-8(10)11(14)9-6-7-15-12(9)13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVCJKNEOUWLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332003 | |

| Record name | Isodictamnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-74-2 | |

| Record name | Isodictamnine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isodictamnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Isodictamnine Biosynthesis Pathway in Dictamnus albus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodictamnine is a furoquinoline alkaloid found in Dictamnus albus (commonly known as the burning bush), a plant with a long history in traditional medicine. The biosynthesis of isodictamnine is intricately linked to that of its isomer, dictamnine. This technical guide provides a comprehensive overview of the isodictamnine biosynthesis pathway, drawing on the current scientific understanding of furoquinoline alkaloid formation in the Rutaceae family. It details the enzymatic steps leading to the furoquinoline core, and critically, it explores the evidence suggesting that the final conversion to isodictamnine is a non-enzymatic, photochemical process. This guide presents available data, outlines detailed experimental protocols for key investigative techniques, and provides visual representations of the biosynthetic pathway and experimental workflows to support further research and drug development efforts. While specific quantitative data for the isodictamnine pathway in Dictamnus albus is limited, this guide consolidates knowledge from related species and analogous biosynthetic systems to provide a robust framework for future studies.

Introduction

Dictamnus albus is a notable member of the Rutaceae family, known for producing a diverse array of secondary metabolites, including the furoquinoline alkaloids. Among these, dictamnine is a principal component, and its isomer, isodictamnine, is also present. Furoquinoline alkaloids exhibit a range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties, making their biosynthetic pathways a subject of significant interest for drug discovery and development.[1][2] The biosynthesis of the furoquinoline scaffold originates from anthranilic acid and involves a series of enzymatic reactions to form the characteristic tricyclic ring system. While the pathway to dictamnine is reasonably well-understood, the specific origin of isodictamnine has been less clear. This guide synthesizes the available evidence to propose a complete biosynthetic pathway for isodictamnine in Dictamnus albus.

The Biosynthetic Pathway to Isodictamnine

The biosynthesis of isodictamnine is not a separate pathway but rather an extension of the dictamnine biosynthetic pathway, with the final step being a likely non-enzymatic isomerization. The overall pathway can be divided into three main stages:

-

Formation of the Quinolone Ring: The pathway initiates with the condensation of anthranilic acid and malonyl-CoA to form the core quinolone ring structure.

-

Formation of the Furan Ring: This stage involves the prenylation of the quinolone ring followed by oxidative cyclization to create the furan ring, yielding dictamnine.

-

Isomerization to Isodictamnine: Evidence suggests that dictamnine undergoes a photochemical isomerization to form isodictamnine.

Stage 1: Formation of the 4-Hydroxy-2-quinolone Core

The biosynthesis begins with the foundational assembly of the quinolone ring system.

-

Precursors: The primary precursors are anthranilic acid , derived from the shikimate pathway, and malonyl-CoA , a key building block from fatty acid metabolism.

-

Enzymatic Steps:

-

Anthranilate Coenzyme A Ligase: Anthranilic acid is first activated by conversion to its coenzyme A ester, anthranoyl-CoA.

-

Type III Polyketide Synthase (PKS): A chalcone synthase-like PKS catalyzes the condensation of anthranoyl-CoA with two molecules of malonyl-CoA. This is followed by intramolecular cyclization and aromatization to yield 4-hydroxy-2-quinolone .

-

Stage 2: Construction of the Furan Ring to Yield Dictamnine

The formation of the characteristic furan ring is a key diversification step in furoquinoline alkaloid biosynthesis.

-

Enzymatic Steps:

-

Prenyltransferase: A prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group to the C-3 position of 4-hydroxy-2-quinolone, forming 3-prenyl-4-hydroxy-2-quinolone .

-

Cytochrome P450 Monooxygenase (CYP450): A CYP450 enzyme is believed to catalyze the oxidative cyclization of the prenyl side chain to form the dihydrofuran ring, producing platydesmine .

-

Dioxygenase: A 2-oxoglutarate-dependent dioxygenase likely catalyzes the final step, the desaturation of the dihydrofuran ring of platydesmine to form the furan ring of dictamnine .

-

Stage 3: Isomerization of Dictamnine to Isodictamnine

The final step in the formation of isodictamnine is the isomerization of dictamnine. Current evidence points towards a non-enzymatic, photochemical process.[3][4]

-

Mechanism: Dictamnine is known to be a phototoxic and photomutagenic compound, indicating its reactivity with UV light.[1][4] It is proposed that under the influence of ultraviolet radiation, likely from sunlight, dictamnine undergoes a structural rearrangement to form the more stable isomer, isodictamnine. While an enzymatic basis for this isomerization has not been reported, the influence of abiotic factors like UV light on alkaloid profiles in plants is well-documented.[2][5][6]

Quantitative Data

Table 1: Total Furoquinoline Alkaloid Content in Ruta Species (Related to Dictamnus)

| Species | Culture Condition | Major Alkaloids | Total Furoquinoline Alkaloids (mg/100g DW) | Reference |

| Ruta graveolens | Agitated liquid culture | Skimmianine, γ-fagarine | 185.6 | [7] |

| Ruta chalepensis | Agitated liquid culture | Skimmianine, γ-fagarine | Not specified | [7] |

| Ruta corsica | Agitated liquid culture | Skimmianine, γ-fagarine | Not specified | [6] |

DW: Dry Weight

Note: This data is from the related genus Ruta and is provided as an example of typical furoquinoline alkaloid yields in cell cultures. Further research is needed to quantify the specific concentrations of isodictamnine and its precursors in Dictamnus albus.

Experimental Protocols

Detailed experimental protocols for the elucidation of the isodictamnine pathway in Dictamnus albus have not been published. The following are generalized protocols based on standard methods for investigating plant natural product biosynthesis.

Protocol 1: Precursor Feeding Studies with Labeled Isotopes

This method is used to trace the incorporation of precursors into the final product.

Objective: To confirm the incorporation of anthranilic acid into isodictamnine.

Materials:

-

Dictamnus albus seedlings or cell suspension cultures.

-

[¹³C₆]-Anthranilic acid or [¹⁴C]-Anthranilic acid.

-

Liquid chromatography-mass spectrometry (LC-MS) or a scintillation counter.

-

Standard laboratory glassware and reagents for extraction.

Procedure:

-

Preparation of Labeled Precursor: Prepare a sterile stock solution of the labeled anthranilic acid.

-

Feeding: Introduce the labeled precursor to the Dictamnus albus seedlings or cell cultures. For seedlings, this can be done via hydroponic solution or by injection. For cell cultures, add directly to the medium.

-

Incubation: Allow the plants or cells to grow for a defined period (e.g., 24, 48, 72 hours).

-

Harvesting and Extraction: Harvest the plant material and perform an alkaloid extraction using a suitable solvent system (e.g., methanol, followed by acid-base partitioning).

-

Analysis:

-

For ¹³C labeling, analyze the extract by LC-MS to detect the mass shift in isodictamnine and its precursors, confirming the incorporation of the labeled precursor.

-

For ¹⁴C labeling, use HPLC to separate the compounds and a scintillation counter to detect radioactivity in the isodictamnine fraction.

-

Protocol 2: Heterologous Expression and Characterization of a Candidate CYP450

This protocol is for functionally characterizing a candidate enzyme believed to be involved in the pathway.

Objective: To determine if a candidate CYP450 from Dictamnus albus can catalyze the oxidative cyclization of 3-prenyl-4-hydroxy-2-quinolone.

Materials:

-

Candidate CYP450 cDNA cloned into an expression vector (e.g., pET-28a).

-

E. coli expression strain (e.g., BL21(DE3)).

-

IPTG for induction.

-

Buffer solutions for protein purification and enzyme assays.

-

Substrate: 3-prenyl-4-hydroxy-2-quinolone.

-

NADPH.

-

HPLC-MS for product analysis.

Procedure:

-

Gene Identification: Identify a candidate CYP450 gene from a Dictamnus albus transcriptome database based on homology to known furoquinoline biosynthesis enzymes.

-

Cloning and Transformation: Clone the candidate gene into an expression vector and transform it into E. coli.

-

Protein Expression and Purification: Grow the transformed E. coli and induce protein expression with IPTG. Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified CYP450, the substrate (3-prenyl-4-hydroxy-2-quinolone), NADPH, and a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: Analyze the extracted products by HPLC-MS to identify the formation of platydesmine.

Protocol 3: Investigation of Photochemical Isomerization

This protocol is designed to test the hypothesis that isodictamnine is formed from dictamnine via a photochemical reaction.

Objective: To determine if UV light can convert dictamnine to isodictamnine in vitro.

Materials:

-

Purified dictamnine.

-

A suitable solvent (e.g., methanol or ethanol).

-

Quartz cuvettes or reaction vessels.

-

A UV light source (e.g., a UV lamp with a specific wavelength, or a solar simulator).

-

HPLC with a photodiode array (PDA) detector.

Procedure:

-

Sample Preparation: Prepare a solution of dictamnine in the chosen solvent at a known concentration.

-

UV Exposure:

-

Place the dictamnine solution in a quartz vessel.

-

Expose the solution to UV light for varying durations (e.g., 1, 2, 4, 8 hours).

-

Maintain a control sample in the dark.

-

-

Analysis:

-

At each time point, take an aliquot of the solution.

-

Analyze the sample by HPLC-PDA to quantify the amounts of dictamnine and isodictamnine.

-

Compare the chromatograms of the UV-exposed samples with the dark control. An increase in the isodictamnine peak and a corresponding decrease in the dictamnine peak in the UV-exposed samples would support the photochemical isomerization hypothesis.

-

Visualizations

Isodictamnine Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of isodictamnine in Dictamnus albus.

Experimental Workflow for Investigating Photochemical Isomerization

Caption: Workflow for testing the photochemical isomerization of dictamnine.

Conclusion and Future Directions

The biosynthesis of isodictamnine in Dictamnus albus is a fascinating example of how plant metabolic pathways can be influenced by both enzymatic and abiotic factors. While the enzymatic steps leading to the furoquinoline core are becoming clearer, the final isomerization to isodictamnine appears to be a non-enzymatic, photochemical event. This has significant implications for understanding the ecological roles of these compounds and for their potential biotechnological production.

Future research should focus on:

-

Isolation and characterization of the specific enzymes from Dictamnus albus involved in the pathway, particularly the prenyltransferase, CYP450, and dioxygenase.

-

In planta studies to confirm the photochemical conversion of dictamnine to isodictamnine under natural light conditions.

-

Quantitative analysis of the intermediates and final products in different tissues and at different developmental stages of Dictamnus albus.

-

Investigation of the regulatory networks , including transcription factors, that control the expression of the biosynthetic genes.

A deeper understanding of the isodictamnine biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the sustainable production of these and other valuable furoquinoline alkaloids for pharmaceutical applications.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Photochemical interaction of dictamnine, a furoquinoline alkaloid, with fungal DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photobiological studies with dictamnine, a furoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plant Secondary Metabolites Produced in Response to Abiotic Stresses Has Potential Application in Pharmaceutical Product Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Furoquinoline alkaloid - Wikipedia [en.wikipedia.org]

Safety Operating Guide

Proper Disposal of Isodictamnine: A Guide for Laboratory Professionals

For immediate release: This document provides essential safety and logistical information for the proper disposal of isodictamnine, a phototoxic furoquinoline alkaloid. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for isodictamnine, these guidelines are based on the known properties of the compound, its chemical class, and general best practices for hazardous waste management.

Isodictamnine Disposal: Key Safety and Logistical Data

Given that isodictamnine is a biologically active alkaloid with known phototoxicity, it should be handled as a hazardous waste.[1][2] The primary hazards associated with isodictamnine are its potential toxicity and reactivity under UV light. The following table summarizes the likely hazardous waste characteristics based on EPA guidelines.[3][4][5][6]

| Hazardous Characteristic | EPA Waste Code (Anticipated) | Justification for Classification | Primary Disposal Concern |

| Toxicity | D004-D043 (Anticipated) | Alkaloids are a class of compounds known for their biological activity and potential toxicity.[1][2] Furoquinoline alkaloids, in particular, have been noted for their potential toxicity.[1][2] | Prevention of environmental contamination and human exposure. |

| Reactivity | D003 (Possible) | Isodictamnine is known to be phototoxic, indicating potential for chemical reaction and degradation upon exposure to UV light. While not explosive, this reactivity warrants caution. | Safe handling to avoid unexpected reactions and degradation to unknown, potentially more hazardous compounds. |

| Ignitability | Not anticipated | Isodictamnine is a solid, and there is no information to suggest it has a low flashpoint or is readily ignitable. | Low, but standard precautions for chemical waste should be followed. |

| Corrosivity | Not anticipated | There is no information to suggest that isodictamnine is highly acidic or basic. | Low, but should not be mixed with incompatible waste streams. |

Experimental Protocol for Isodictamnine Disposal

The following step-by-step protocol should be followed for the disposal of isodictamnine and any materials contaminated with it (e.g., personal protective equipment, absorbent materials, glassware).

1. Waste Identification and Segregation:

- Treat all isodictamnine waste as hazardous.

- Segregate isodictamnine waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.[7]

- Waste should be categorized as "Toxic Organic Alkaloid Waste."

2. Personal Protective Equipment (PPE):

- Always wear appropriate PPE when handling isodictamnine waste, including:

- Chemical-resistant gloves (nitrile or neoprene).

- Safety goggles or a face shield.

- A laboratory coat.

3. Waste Collection and Containerization:

- Collect solid isodictamnine waste in a dedicated, properly labeled, and sealable hazardous waste container.

- For solutions containing isodictamnine, use a compatible, leak-proof liquid waste container.

- Ensure the container is made of a material that will not react with the waste.

- The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Isodictamnine," and the primary hazard (Toxic).[8][9]

4. Storage:

- Store the sealed hazardous waste container in a designated satellite accumulation area.[7][9]

- The storage area should be secure, well-ventilated, and protected from direct sunlight or UV sources to prevent any potential phototoxic reactions.

- Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[7]

5. Disposal:

- Arrange for the pickup and disposal of the isodictamnine waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][10]

- Do not attempt to dispose of isodictamnine down the drain or in the regular trash.[8][11]

- Provide the waste manifest with all necessary information about the chemical.

6. Spill Cleanup:

- In the event of a spill, cordon off the area.

- Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

- Collect the contaminated absorbent material and place it in a sealed hazardous waste container labeled as "Isodictamnine Spill Debris."

- Decontaminate the spill area with a suitable laboratory detergent and water.

- Dispose of all contaminated materials as hazardous waste.

Isodictamnine Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of isodictamnine.

Caption: Workflow for the safe disposal of isodictamnine waste.

References

- 1. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mlienvironmental.com [mlienvironmental.com]

- 4. epa.gov [epa.gov]

- 5. Characteristics of Hazardous Waste | Arcwood Environmental™ [arcwoodenviro.com]

- 6. actenviro.com [actenviro.com]

- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 9. ehrs.upenn.edu [ehrs.upenn.edu]

- 10. vumc.org [vumc.org]

- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]

Essential Safety and Logistical Information for Handling Isodictamnine

Topic: Personal Protective Equipment for Handling Isodictamnine Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions. Audience: Researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Isodictamnine is a phototoxic and photomutagenic furoquinoline alkaloid.[1] Exposure to Isodictamnine, particularly in the presence of ultraviolet (UV) light, can cause skin irritation, burns, and potential DNA damage. Due to its cytotoxic properties, it should be handled with care to avoid inhalation, ingestion, and skin contact.[2][3] A comprehensive risk assessment should be conducted before any handling of this compound.

Quantitative Hazard Data

| Hazard Classification | GHS Category (Assumed) | Description |

| Acute Toxicity (Oral) | Category 3/4 | Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Phototoxic reactions upon UV exposure. |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. |

| Germ Cell Mutagenicity | Category 1B | Suspected of causing genetic defects. |

| Carcinogenicity | No data available | |

| Specific Target Organ Toxicity | No data available |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to Isodictamnine. The following table summarizes the required PPE.

| Body Part | Required PPE | Specifications |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears before use. |

| Body | Laboratory coat | Long-sleeved, fully buttoned. Consider a chemically resistant apron. |

| Eyes | Safety goggles or face shield | Must provide protection from splashes. |

| Respiratory | Respirator (if applicable) | Use a NIOSH-approved respirator if handling powders or creating aerosols. |

Operational Plan: Handling and Storage

Experimental Workflow for Handling Isodictamnine

Caption: Workflow for the safe handling of Isodictamnine.

Step-by-Step Handling Protocol:

-

Preparation:

-

Don all required personal protective equipment as outlined in the table above.

-

Designate a specific work area for handling Isodictamnine. To minimize photodecomposition and phototoxicity, this area should be protected from direct sunlight and strong artificial light.

-

Assemble all necessary equipment, including chemical-resistant spatulas, amber glass vials or vials wrapped in aluminum foil, and a calibrated balance within a chemical fume hood.

-

-

Handling:

-

All manipulations of solid Isodictamnine or its concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

When weighing, use a draft shield to minimize the dispersal of fine powders.

-

If preparing solutions, add the solvent to the solid slowly to avoid splashing.

-

Protect all solutions containing Isodictamnine from light by using amber vials or by wrapping containers with aluminum foil.

-

-

Storage:

-

Store Isodictamnine in a cool, dry, and dark place.

-

The container should be tightly sealed and clearly labeled with the chemical name and hazard warnings.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Disposal Plan

Logical Relationship for Isodictamnine Waste Disposal

Caption: Logical flow for the disposal of Isodictamnine waste.

Step-by-Step Disposal Protocol:

-

Waste Segregation:

-

All waste contaminated with Isodictamnine must be segregated as hazardous waste. This includes unused product, contaminated gloves, pipette tips, and labware.

-

-

Aqueous Waste:

-

Aqueous solutions containing Isodictamnine should not be disposed of down the drain.

-

Collect all aqueous waste in a clearly labeled, sealed, and chemical-resistant container.

-

-

Solid Waste:

-

Collect all solid waste, including contaminated PPE and labware, in a designated, sealed hazardous waste bag or container.

-

-

Decontamination:

-

Wipe down all work surfaces with a suitable decontaminating solution (e.g., a surfactant-based cleaner followed by 70% ethanol) after handling Isodictamnine. All cleaning materials must be disposed of as hazardous waste.

-

-

Final Disposal:

-

All Isodictamnine waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

-

Emergency Procedures

| Emergency Situation | Procedure |

| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Avoid exposing the affected area to sunlight. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area. |

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.